3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid is an organic compound with the molecular formula C13H9ClO3 and a molecular weight of 248.66 g/mol . This compound is characterized by the presence of a chlorophenyl group and a furan ring, making it a valuable molecule in various research fields, particularly in proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by the addition of an appropriate acid to form the acrylic acid derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl and furan moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid: Similar structure but with a different position of the chlorine atom.
3-[5-(2-(Trifluoromethyl)phenyl)-2-furyl]acrylic acid: Contains a trifluoromethyl group instead of a chlorine atom.
5-(4-Chlorophenyl)isoxazole-3-propionic acid: Different heterocyclic ring structure.
Uniqueness
3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid is unique due to its specific combination of a chlorophenyl group and a furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of protein interactions and the development of new chemical entities.
Biological Activity
3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H9ClO3
- Molecular Weight : 248.66 g/mol
- Structure : The compound features a furan ring substituted with a 2-chlorophenyl group and a propenoic acid moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of furan-based compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Anticancer Activity
Several studies have explored the anticancer properties of furan derivatives. This compound is hypothesized to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, it may interact with key molecular targets such as enzymes and receptors that regulate these pathways .
Molecular Targets
The biological effects of this compound are mediated through interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could modulate receptor activity related to inflammation and apoptosis, influencing cellular responses to stress and damage .
Case Studies
- Antimicrobial Screening : In a study evaluating various furan derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be within the range of 10–30 µM, indicating moderate potency .
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Moderate | Moderate |
3-[5-(4-Bromophenyl)furan-2-yl]prop-2-enoic acid | Structure | High | High |
3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid | Structure | Low | Moderate |
Properties
Molecular Formula |
C13H9ClO3 |
---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9ClO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
InChI Key |
IZITWMKBFNBYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)Cl |
Origin of Product |
United States |
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